N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Description
N-[2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole ring to the 4-methylbenzenesulfonamide moiety. This compound’s structural complexity arises from its hybrid pharmacophore design, combining a sulfonamide group (known for bioactivity in enzyme inhibition) with a thiazole ring (a heterocycle prevalent in antimicrobial and anti-inflammatory agents) .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-3-9-17(10-4-13)26(23,24)21-12-11-18-14(2)22-19(25-18)15-5-7-16(20)8-6-15/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYPJPBUWRZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, which share a similar structure with the compound , have been associated with a broad spectrum of biological activities.
Biochemical Pathways
For instance, some compounds are involved in the serine-glycine one-carbon metabolism.
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide, a compound featuring a thiazole ring and a chlorophenyl group, has garnered attention in medicinal chemistry for its potential biological activities, particularly antimicrobial properties. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H21ClN2O2S
- Molecular Weight : 410.84 g/mol
- CAS Number : 866018-58-8
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Introduction of the Chlorophenyl Group : Achieved via Friedel-Crafts acylation.
- Attachment of the Ethyl Chain : Accomplished through nucleophilic substitution.
- Formation of the Sulfonamide Linkage : Involves the reaction with sulfonyl chloride and amines.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including our compound of interest:
- Antibacterial Activity : The compound has shown significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.23 to 0.70 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin .
- Antifungal Activity : The compound also exhibits antifungal properties with MIC values ranging from 0.06 to 0.47 mg/mL against various fungal strains, outperforming traditional antifungals .
The proposed mechanisms for the biological activity include:
- Inhibition of Enzymes : Docking studies suggest that the compound inhibits key bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis .
- Disruption of Fungal Cell Membranes : The antifungal mechanism likely involves interference with ergosterol biosynthesis pathways.
Case Studies
A notable study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that modifications in substituents significantly affect antimicrobial potency. For instance, compounds with a 4-chlorophenyl substituent exhibited enhanced activity against both bacterial and fungal strains compared to their unsubstituted analogs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Sulfonamide Group
The sulfonamide group’s substituents significantly influence physicochemical properties and target interactions. Key analogs include:
Core Heterocycle Modifications
Replacing the thiazole ring with other heterocycles alters electronic properties and bioactivity:
- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine : Dual sulfonyl groups on thiazole increase polarity and hydrogen-bonding capacity, contrasting with the target compound’s single sulfonamide .
The thiazole core in the target compound provides a balance of aromatic stability and moderate electronegativity, critical for interactions with biological targets like kinases or sulfotransferases .
Functional Group Replacements
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-Isopropylcarbamate: Replacement of sulfonamide with a carbamate group reduces acidity (pKa ~10 vs. ~6 for sulfonamides), impacting hydrogen-bond donor capacity and membrane permeability .
IR and NMR Spectral Trends
- IR Spectroscopy : The target compound’s sulfonamide group exhibits ν(S=O) stretches near 1150–1350 cm⁻¹, consistent with analogs like 2-(4-chlorophenyl)sulfonyl derivatives . The absence of ν(C=O) at ~1660–1680 cm⁻¹ (unlike hydrazinecarbothioamide precursors) confirms successful cyclization to the thiazole core .
- ¹H-NMR : The ethyl linker’s methylene protons resonate at δ 3.4–3.8 ppm, similar to carbamate analogs (δ 3.5–4.0 ppm), while aromatic protons of the 4-chlorophenyl group appear at δ 7.2–7.6 ppm .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity for downstream applications?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives to assess reaction efficiency .
- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd/C) or acidic/basic conditions for coupling reactions involving the thiazole or sulfonamide moieties.
- Temperature control : Monitor exothermic reactions (common in sulfonamide formation) using reflux conditions (80–120°C) with stirring times ranging from 1–8 hours, as demonstrated in analogous sulfonamide syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (acetonitrile or ethanol) to isolate high-purity product .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer: A multi-technique approach is critical:
- NMR : Use - and -NMR to confirm substitution patterns on the thiazole and sulfonamide groups. Pay attention to aromatic proton splitting (e.g., 4-chlorophenyl signals at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., molecular ion peak at m/z corresponding to C19H18ClN2O2S2).
- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm) .
Q. What computational tools can predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and electronic parameters (Hammett constants) to predict bioactivity .
Q. How should researchers design initial bioactivity screens for this compound?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) at concentrations of 1–100 μM. Include positive controls (e.g., celecoxib for COX-2).
- Cellular toxicity : Assess viability in HEK-293 or HepG2 cells using MTT assays, with IC50 calculations via nonlinear regression .
Q. What strategies improve solubility for in vitro studies?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.
- Salt formation : Explore sodium or potassium salts of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor oral bioavailability may explain inefficacy despite in vitro potency .
- Metabolite identification : Use hepatic microsome incubations with LC-HRMS to detect phase I/II metabolites that may deactivate the compound .
Q. What analytical methods address contradictory data in bioactivity studies (e.g., varying IC50 values across labs)?
Methodological Answer:
- Standardized protocols : Adopt consensus assay conditions (e.g., buffer pH, temperature, cell passage number).
- Batch-to-batch variability : Characterize compound purity (HPLC ≥98%) and confirm stereochemical consistency (circular dichroism if applicable) .
Q. How do polymorphic forms of this compound affect its physicochemical properties?
Methodological Answer:
- Crystallography : Perform single-crystal X-ray diffraction to identify polymorphs. Compare hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) that influence solubility and stability .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) across polymorphs .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog synthesis : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl; vary methyl groups on the thiazole).
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. How can researchers identify and quantify metabolites in pharmacokinetic studies?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to detect metabolites with ppm-level mass accuracy.
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
